molecular formula C22H23NO4S B3010260 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448044-65-2

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B3010260
CAS No.: 1448044-65-2
M. Wt: 397.49
InChI Key: JVELNVACBMBBCI-UHFFFAOYSA-N
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Description

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic compound featuring a piperidine core substituted with a sulfonyl group linked to a furan-2-ylmethyl moiety and a naphthalen-1-yl ethanone side chain. Its structural complexity combines heterocyclic (furan), sulfonyl, and polyaromatic (naphthalene) elements, making it a candidate for exploration in medicinal chemistry, particularly for targeting receptors or enzymes where lipophilicity and steric bulk are critical.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-22(15-18-7-3-6-17-5-1-2-9-21(17)18)23-12-10-20(11-13-23)28(25,26)16-19-8-4-14-27-19/h1-9,14,20H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELNVACBMBBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:

  • Formation of the Furan-2-ylmethyl Sulfonyl Intermediate

      Starting Materials: Furan-2-ylmethanol and a sulfonyl chloride (e.g., methanesulfonyl chloride).

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).

  • Piperidine Derivative Formation

      Starting Materials: The furan-2-ylmethyl sulfonyl intermediate and piperidine.

      Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile, with heating to reflux temperatures.

  • Coupling with Naphthalen-1-yl Ethanone

      Starting Materials: The piperidine derivative and naphthalen-1-yl ethanone.

      Reaction Conditions: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve continuous flow chemistry techniques, use of cheaper reagents, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the piperidine ring can enhance binding affinity.

    Chemical Reactions: Acts as a versatile intermediate, facilitating various synthetic transformations through its reactive functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s uniqueness lies in its furan-2-ylmethyl sulfonyl and naphthalen-1-yl groups. Below is a comparison with analogs from the evidence:

Table 1: Structural Comparison of Piperidinyl/Piperazinyl Ethanone Derivatives
Compound Name Sulfonyl Substituent Aromatic/Ethanone Group Biological Activity (if reported) Reference
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone Furan-2-ylmethyl Naphthalen-1-yl Not explicitly reported Synthesized
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-Methoxyphenyl Phenyltetrazole-thio Antiproliferative
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole-furan Methylpiperidine Not reported
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl None (direct benzoyl substitution) Used as risperidone impurity
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine Phenylpiperidine Naphthalen-1-yloxy alkyne Not reported

Key Observations :

  • Sulfonyl Group Diversity : The target compound’s furan-2-ylmethyl sulfonyl group distinguishes it from phenyl (e.g., 7e ), benzoyl (e.g., risperidone impurity ), or oxadiazole-based (e.g., ) substituents. Furan’s electron-rich nature may enhance metabolic stability compared to phenyl groups.
  • Naphthalene vs.
  • Piperidine vs. Piperazine : Piperidine (6-membered ring with one nitrogen) vs. piperazine (two nitrogens) alters basicity and hydrogen-bonding capacity, influencing receptor interactions .

Comparison with Analog Syntheses :

  • Tetrazole Derivatives () : Aryl anilines react with sodium azide to form tetrazoles, followed by chloroacetylation and piperidine substitution .
  • Antiproliferative Agents (): Piperazine sulfonyl derivatives are synthesized via sulfonylation of piperazine, followed by thio-ethanone coupling .
  • Naphthalene-containing Compounds () : Copper-catalyzed alkyne coupling introduces naphthalen-1-yloxy groups .

Physical and Spectral Properties

While the target compound’s data are absent, analogs provide benchmarks:

  • Melting Points: Piperazinyl ethanones with sulfonyl groups (e.g., 7e: 131–134°C; 7f: 165–167°C ) suggest that the furan-naphthalene derivative may have a melting point >150°C due to increased rigidity.
  • NMR Shifts : The furan protons (~δ 6.3–7.4 ppm) and naphthalene protons (~δ 7.4–8.2 ppm) would dominate the 1H NMR spectrum, differing from phenyl-based analogs (e.g., 7e: δ 7.2–7.8 ppm for methoxyphenyl ).

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